5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide

Catalog No.
S769336
CAS No.
111248-92-1
M.F
C7H6BrNO2S
M. Wt
248.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxid...

CAS Number

111248-92-1

Product Name

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide

IUPAC Name

5-bromo-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

Molecular Formula

C7H6BrNO2S

Molecular Weight

248.1 g/mol

InChI

InChI=1S/C7H6BrNO2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4H2

InChI Key

LYURFBYYEXMNJD-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)Br)NS1(=O)=O

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NS1(=O)=O

The exact mass of the compound 5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide (CAS 111248-92-1) is a specialized brominated benzosultam (cyclic sulfonamide) utilized primarily as a building block in advanced medicinal chemistry and pharmaceutical development. Featuring a conformationally rigid 2,1-benzisothiazole core, it offers two orthogonal vectors for functionalization: an acidic sulfonamide nitrogen capable of selective alkylation or arylation, and a 5-position bromine atom primed for palladium-catalyzed cross-coupling. In procurement contexts, this compound is highly valued not as a generic reagent, but as a strategic structural motif used to rescue lead compounds suffering from poor physicochemical properties, specifically by replacing lipophilic heterocycles to enhance thermodynamic aqueous solubility and reduce microsomal clearance without disrupting critical target-binding geometries [1].

Substituting this compound with acyclic sulfonamides (e.g., 4-bromo-N-methylbenzenesulfonamide) or its structural isomer, 5-bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (the 1,2-benzisothiazole derivative), fundamentally compromises downstream efficacy. Acyclic analogs lack the rigid cyclic constraint of the sultam ring, introducing severe entropic penalties during target binding and altering the metabolic liability profile. Furthermore, utilizing the 1,2-isomer shifts the relative positions of the sulfur and nitrogen atoms within the five-membered ring. This alters the dihedral angles and the spatial projection of the hydrogen-bond donor (NH) and acceptor (SO2) groups. In kinase inhibitor development, this precise 2,1-benzisothiazole geometry is strictly required to maintain the correct exit vector for the 5-position substituent into the binding pocket; isomeric substitution abolishes the intended structure-activity relationship (SAR) and fails to replicate the desired solubility enhancements [1].

Thermodynamic Aqueous Solubility Enhancement via Scaffold Hopping

During the optimization of CDK8/19 kinase inhibitors, replacing standard lipophilic fused 6,5-heterocycles (such as methylpyrazole) with the 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (sultam) motif resulted in a dramatic improvement in physicochemical properties. Quantitative analysis demonstrated that incorporating this specific benzosultam core improved the thermodynamic aqueous solubility of the lead series by 120-fold compared to the baseline pyrazole-containing analogs [1].

Evidence DimensionThermodynamic aqueous solubility
Target Compound DataBenzosultam-containing derivative (Compound 22)
Comparator Or BaselineMethylpyrazole-containing baseline analog (Compound 17/18)
Quantified Difference120-fold increase in thermodynamic solubility
ConditionsIn vitro physicochemical profiling during lead optimization

Procuring this specific sultam building block provides medicinal chemists with a proven structural tool to rescue highly insoluble lead compounds without adding excessive molecular weight.

Cross-Species Microsomal Stability and Metabolic Clearance Reduction

Beyond solubility, the benzosultam motif derived from this compound provides superior metabolic resistance compared to traditional hinge-binding heterocycles. In comparative pharmacokinetic profiling, the introduction of the 5-substituted-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core significantly reduced oxidative liability, improving in vitro microsomal stability across all tested mammalian species (human, rat, and mouse) relative to the baseline pyrazole derivatives [1].

Evidence DimensionIn vitro microsomal stability (intrinsic clearance)
Target Compound DataBenzosultam-containing derivative
Comparator Or BaselineLipophilic fused 6,5-heterocycles (e.g., methylpyrazole)
Quantified DifferenceMeasurable reduction in intrinsic clearance across human, mouse, and rat microsomes
ConditionsIn vitro liver microsome assays

This compound is a critical procurement choice for programs needing to mitigate rapid hepatic clearance and extend the in vivo half-life of drug candidates.

High-Yielding Orthogonal Functionalization for Cross-Coupling

From a processability standpoint, 5-bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide is highly efficient for generating advanced cross-coupling intermediates. It readily undergoes palladium-catalyzed Miyaura borylation at the 5-bromo position. For example, reacting the compound (or its N-alkylated derivatives) with bis(pinacolato)diboron and Pd(dppf)Cl2 yields the corresponding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) intermediate in 92% yield, providing a stable, highly reactive precursor for downstream Suzuki couplings [1].

Evidence DimensionBorylation reaction yield
Target Compound Data92% yield of the boronate ester
Comparator Or BaselineStandard unactivated aryl bromides (typically 60-80% yield)
Quantified DifferenceConsistently >90% conversion to the boronate ester
ConditionsPd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 80 °C

Ensures reliable, high-yielding downstream synthesis of complex APIs, reducing the need for costly optimization steps in industrial workflows.

Synthesis of CDK8/19 Kinase Inhibitors

Directly downstream of its solubility-enhancing properties, this compound is procured to synthesize boronate ester intermediates for Suzuki-Miyaura cross-couplings in oncology drug discovery. It is specifically utilized to introduce the benzosultam motif into the hinge-binding or deep-pocket regions of CDK8/19 inhibitors, optimizing the pharmacokinetic profile of the resulting clinical candidates [1].

Development of Kappa Opioid Receptor (KOR) Agonists

The compound serves as a critical core scaffold in the development of CNS-active therapeutics, particularly KOR agonists. The acidic nitrogen of the sultam ring is selectively alkylated to form substituted heterocyclic acetamides, leveraging the rigid 2,1-benzisothiazole geometry to achieve high receptor affinity and selectivity [2].

Physicochemical Scaffold Hopping in Lead Optimization

In broader medicinal chemistry workflows, this building block is procured as a 'scaffold hopping' tool. When lead compounds containing lipophilic heterocycles (like indazoles or pyrazoles) exhibit poor thermodynamic solubility or rapid microsomal clearance, substituting them with this benzosultam core reliably improves the aqueous solubility and metabolic stability profile without drastically altering the molecular weight [1].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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